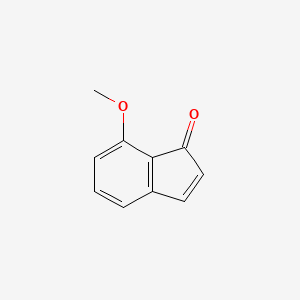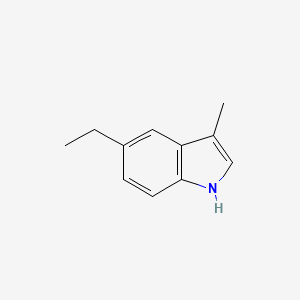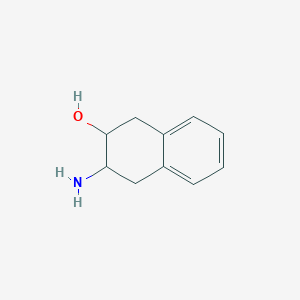
1,1'-Carbonylbis(aziridine-2-carbonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Carbonylbis(aziridine-2-carbonitrile) is a compound that features two aziridine rings connected by a carbonyl group Aziridines are three-membered nitrogen-containing rings known for their high strain energy and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Carbonylbis(aziridine-2-carbonitrile) typically involves the reaction of aziridine-2-carbonitrile with a carbonylating agent. One common method is the reaction of aziridine-2-carbonitrile with phosgene or triphosgene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the aziridine rings.
Industrial Production Methods
Industrial production of 1,1’-Carbonylbis(aziridine-2-carbonitrile) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Carbonylbis(aziridine-2-carbonitrile) undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the carbonyl group.
Substitution Reactions: The aziridine rings can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as boron trifluoride
Major Products
The major products of these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with an amine nucleophile typically yields a substituted amine product with the aziridine ring opened.
Wissenschaftliche Forschungsanwendungen
1,1’-Carbonylbis(aziridine-2-carbonitrile) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of bioactive molecules, including anticancer agents and enzyme inhibitors.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.
Biological Research: The compound’s reactivity with nucleophiles makes it useful in the study of protein modifications and interactions.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-Carbonylbis(aziridine-2-carbonitrile) involves the high strain energy of the aziridine rings, which makes them highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect their function. This reactivity is particularly useful in the development of enzyme inhibitors and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid: Similar in structure but lacks the carbonyl group connecting two aziridine rings.
Aziridine-2-carboxamide: Contains an amide group instead of a carbonyl group.
Aziridine-2-carboxylate: Features a carboxylate group in place of the carbonyl group.
Uniqueness
1,1’-Carbonylbis(aziridine-2-carbonitrile) is unique due to the presence of two aziridine rings connected by a carbonyl group, which imparts distinct reactivity and potential for diverse applications. The compound’s ability to undergo nucleophilic ring-opening reactions and its high strain energy make it particularly valuable in synthetic chemistry and materials science.
Eigenschaften
Molekularformel |
C7H6N4O |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
1-(2-cyanoaziridine-1-carbonyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N4O/c8-1-5-3-10(5)7(12)11-4-6(11)2-9/h5-6H,3-4H2 |
InChI-Schlüssel |
QBFATIRWFMMXHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1C(=O)N2CC2C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)





![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)
